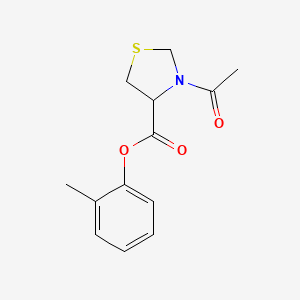
2-Methylphenyl 3-acetyl-1,3-thiazolidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylphenyl 3-acetyl-1,3-thiazolidine-4-carboxylate is a heterocyclic compound that contains a thiazolidine ring. Thiazolidines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylphenyl 3-acetyl-1,3-thiazolidine-4-carboxylate typically involves the reaction of 2-methylphenylamine with thioglycolic acid and acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst such as β-cyclodextrin-SO3H, which facilitates the formation of the thiazolidine ring . The reaction conditions include maintaining a temperature range of 60-80°C and a reaction time of 4-6 hours to achieve optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of green chemistry principles, such as solvent-free reactions and reusable catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Methylphenyl 3-acetyl-1,3-thiazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolines, and various substituted derivatives of the original compound .
Scientific Research Applications
2-Methylphenyl 3-acetyl-1,3-thiazolidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in drug development, particularly in designing drugs with anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability
Mechanism of Action
The mechanism of action of 2-Methylphenyl 3-acetyl-1,3-thiazolidine-4-carboxylate involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in the compound’s biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Methylphenyl 3-acetyl-1,3-thiazolidine-4-carboxylate: Known for its diverse biological activities.
2-Ethylthiazolidine-4-carboxylic acid: Studied for its stability and reactivity under physiological conditions.
2-Chloroquinolin-3-yl thiazolidin-4-ones: Known for their bioactive properties and potential as drug candidates.
Uniqueness
This compound stands out due to its unique combination of a thiazolidine ring with a 2-methylphenyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
90252-75-8 |
|---|---|
Molecular Formula |
C13H15NO3S |
Molecular Weight |
265.33 g/mol |
IUPAC Name |
(2-methylphenyl) 3-acetyl-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C13H15NO3S/c1-9-5-3-4-6-12(9)17-13(16)11-7-18-8-14(11)10(2)15/h3-6,11H,7-8H2,1-2H3 |
InChI Key |
GEBGDJOCRMZBLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)C2CSCN2C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene](/img/structure/B14349115.png)

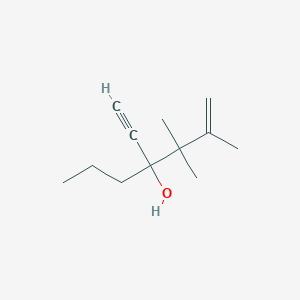
![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]phenyl}piperidine](/img/structure/B14349130.png)
![1,1,1-Trifluoro-3-(trimethylsilyl)-2-[(trimethylsilyl)methyl]propan-2-ol](/img/structure/B14349132.png)
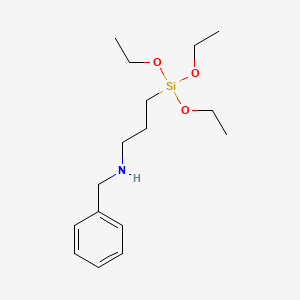
![2,2'-[[1,1'-Bi(cyclohexane)]-4,4'-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14349142.png)
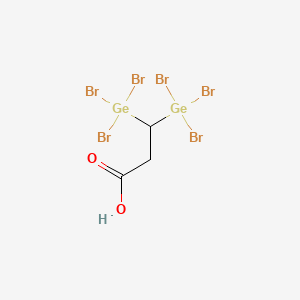
![1-[(Benzenesulfonyl)methyl]-2-(bromomethyl)-3-methylbenzene](/img/structure/B14349144.png)


![[1,1'-Biphenyl]-2-yl heptafluorobutanoate](/img/structure/B14349156.png)
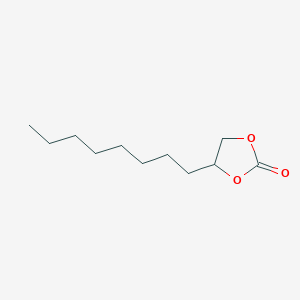
![N-[1-(4-Cyanophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B14349170.png)
